molecular formula C9H13NO2 B13271784 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Cat. No.: B13271784
M. Wt: 167.20 g/mol
InChI Key: SXXWRLQVBGXQOT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is an organic compound with the molecular formula C₉H₁₃NO₂ This compound is characterized by a benzoxazole ring system that is tetrahydrogenated and substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,4-dimethylpentanoic acid with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H13NO2/c1-9(2)4-3-7-6(5-9)8(11)10-12-7/h3-5H2,1-2H3,(H,10,11)

InChI Key

SXXWRLQVBGXQOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C(=O)NO2)C

Origin of Product

United States

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